molecular formula C21H21N5O2 B11020733 2-(2-methylpropyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide

2-(2-methylpropyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11020733
M. Wt: 375.4 g/mol
InChI Key: CDGPCJAHRRBUIK-UHFFFAOYSA-N
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Description

2-(2-methylpropyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound featuring a unique structure that combines isoquinoline, triazolopyridine, and carboxamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylpropyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the triazolopyridine moiety, which can be synthesized via cyclization reactions involving hydrazinylpyridines and chloroethynylphosphonates . The isoquinoline derivative is then introduced through a series of condensation and cyclization reactions, often under acidic or basic conditions to facilitate the formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Key considerations include the availability of starting materials, reaction yields, and the efficiency of purification steps to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylpropyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or other reactive sites.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific molecular targets makes it valuable for investigating biological processes at the molecular level.

Medicine

Medicinally, this compound shows promise as a potential therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development in areas such as oncology, neurology, and infectious diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to fields like materials science and nanotechnology.

Mechanism of Action

The mechanism by which 2-(2-methylpropyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methylpropyl)-1-oxo-N-(pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide
  • 2-(2-methylpropyl)-1-oxo-N-(quinolin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide
  • 2-(2-methylpropyl)-1-oxo-N-(benzyl)-1,2-dihydroisoquinoline-4-carboxamide

Uniqueness

Compared to these similar compounds, 2-(2-methylpropyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydroisoquinoline-4-carboxamide stands out due to the presence of the triazolopyridine moiety. This unique structural feature enhances its potential for specific interactions with biological targets and its versatility in chemical reactions, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

2-(2-methylpropyl)-1-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C21H21N5O2/c1-14(2)12-25-13-17(15-7-3-4-8-16(15)21(25)28)20(27)22-11-19-24-23-18-9-5-6-10-26(18)19/h3-10,13-14H,11-12H2,1-2H3,(H,22,27)

InChI Key

CDGPCJAHRRBUIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C2=CC=CC=C2C1=O)C(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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